molecular formula C17H21NO B188580 1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol CAS No. 108975-37-7

1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol

Cat. No. B188580
M. Wt: 255.35 g/mol
InChI Key: ATMYDQFRTXWKCF-UHFFFAOYSA-N
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Description

This compound, also known as 1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol, is a chemical compound with the molecular formula C17H21NO . It has a molecular weight of 255.35 . The compound is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel Betti bases were synthesized via a one-pot three-component reaction of 2-amino-5-methyl thiazole, 2-naphthol, and substituted aldehydes . The formation of the desired products was confirmed using various spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of this compound is defined by an intramolecular O-H…N hydrogen bond. The naphthol mean plane and the benzene ring form a dihedral angle of 75.8° . The piperidine ring adopts a chair conformation .


Physical And Chemical Properties Analysis

The compound has a melting point range of 92-97°C . It is a pale-yellow to yellow-brown solid .

properties

IUPAC Name

1-[(2-methylpiperidin-1-yl)methyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-13-6-4-5-11-18(13)12-16-15-8-3-2-7-14(15)9-10-17(16)19/h2-3,7-10,13,19H,4-6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMYDQFRTXWKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910943
Record name 1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol

CAS RN

108975-37-7
Record name 2-Naphthol, 1-((2-methylpiperidino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108975377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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